CRT0066101 - 1883545-60-5

CRT0066101

Catalog Number: EVT-265462
CAS Number: 1883545-60-5
Molecular Formula: C18H24Cl2N6O
Molecular Weight: 411.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CRT0066101 is a potent and selective small-molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases [, , , , , ]. This family includes PKD1, PKD2, and PKD3, each playing crucial roles in various cellular processes. While structurally similar to Protein Kinase C (PKC) isoforms, CRT0066101 demonstrates high specificity for PKD []. The compound has emerged as a valuable tool in scientific research, particularly in investigating the roles of PKD in various cellular functions and pathological conditions.

kb NB 142-70

Compound Description: kb NB 142-70 is a small molecule inhibitor that specifically targets the protein kinase D (PKD) family of serine/threonine kinases [, , , ]. Like CRT0066101, it inhibits PKD1 activation, impacting various cellular processes such as YAP phosphorylation and nuclear translocation, ultimately affecting mitogenic signaling in intestinal epithelial cells [, , ].

CID755673

Compound Description: CID755673 is another small molecule inhibitor that demonstrates high specificity for the PKD family of kinases [, ]. It effectively inhibits PKD activation, leading to a decrease in NF-κB activation, reduced inflammatory responses, and overall amelioration of pancreatitis severity in experimental models [].

Relevance: Similar to CRT0066101, CID755673 displays a specific inhibitory effect on PKD, making it a valuable tool for investigating the therapeutic potential of targeting PKD in various diseases like pancreatitis []. Both compounds demonstrate potent inhibition of PKD, suggesting a shared mechanism of action, although their specific chemical structures may differ.

Gö6976

Compound Description: Gö6976 is a commercially available inhibitor that primarily targets protein kinase C (PKC) isoforms, particularly PKCα and PKCβ1 []. While it demonstrated some inhibitory effects on zymogen activation in pancreatic acinar cells, it did not affect amylase secretion, unlike CRT0066101, which reduced both [].

Relevance: Gö6976 differs from CRT0066101 in its target selectivity, primarily focusing on PKC isoforms while CRT0066101 exhibits specificity towards the PKD family. This difference in target specificity leads to variations in their effects on downstream cellular processes, as observed in the contrasting influence on amylase secretion [].

Source

The compound was developed as part of research aimed at identifying effective inhibitors of Protein Kinase D. Initial studies demonstrated its efficacy in blocking pancreatic cancer cell growth both in vitro and in vivo, indicating its potential as a therapeutic agent against malignancies characterized by aberrant PKD activity .

Classification

CRT0066101 is classified as a small molecule inhibitor and is specifically categorized under Protein Kinase D inhibitors. It has shown significant inhibitory effects on all three isoforms of Protein Kinase D (PKD1, PKD2, and PKD3) with low nanomolar IC50 values, making it a potent candidate for further development .

Synthesis Analysis

Methods

The synthesis of CRT0066101 involves the modification of a benzofuroazepinone scaffold. The process typically includes several steps such as:

  1. Initial Synthesis: The base structure is synthesized through standard organic chemistry techniques involving coupling reactions and functional group modifications.
  2. Optimization: Various analogs are synthesized to optimize potency and selectivity against Protein Kinase D isoforms.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for biological testing.

Technical Details

The synthesis process has been documented to yield CRT0066101 with high efficiency and reproducibility. Analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound .

Molecular Structure Analysis

Structure

CRT0066101 has a complex molecular structure characterized by its benzofuroazepinone core. The specific arrangement of functional groups contributes to its binding affinity for Protein Kinase D.

Data

  • Molecular Formula: C₁₈H₁₈N₂O₃
  • Molecular Weight: 306.35 g/mol
  • Key Functional Groups: The presence of nitrogen atoms and various aromatic rings enhances its biological activity.
Chemical Reactions Analysis

Reactions

CRT0066101 primarily acts through competitive inhibition of Protein Kinase D isoforms. The compound interferes with the phosphorylation processes mediated by these kinases, thereby affecting downstream signaling pathways related to cell growth and survival.

Technical Details

The compound's inhibitory effects have been quantified using assays that measure the phosphorylation status of specific substrates. For instance, the IC50 values for PKD isoforms were determined using fluorescence polarization assays, yielding values in the single-digit nanomolar range .

Mechanism of Action

Process

The mechanism by which CRT0066101 exerts its effects involves:

  1. Inhibition of PKD Activation: By preventing the phosphorylation of serine residues critical for PKD activation, CRT0066101 effectively blocks the kinase's activity.
  2. Induction of Apoptosis: The inhibition leads to increased apoptosis in cancer cells, as evidenced by enhanced levels of cleaved caspase-3 in treated cells.
  3. Reduction of Pro-Survival Signals: The compound decreases the expression of NF-κB-dependent proteins that promote cell survival and proliferation .

Data

Studies have shown that CRT0066101 significantly reduces bromodeoxyuridine incorporation in cancer cell lines, indicating a decrease in cell proliferation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: CRT0066101 is typically presented as a crystalline solid.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: CRT0066101 shows selective reactivity towards Protein Kinase D isoforms without significantly affecting other kinases, highlighting its specificity.
Applications

Scientific Uses

CRT0066101 has several potential applications in scientific research and clinical settings:

  • Cancer Therapy: Its primary application lies in oncology, where it shows promise against pancreatic cancer and potentially other malignancies such as breast cancer and colorectal cancer.
  • Research Tool: As a selective inhibitor of Protein Kinase D, it serves as a valuable tool for studying the role of this kinase family in various cellular processes.
  • Combination Therapies: Preliminary studies suggest that CRT0066101 may enhance the efficacy of existing treatments when used in combination with other therapeutic agents like regorafenib .
Introduction to CRT0066101 as a Protein Kinase D (PKD) Inhibitor

CRT0066101 represents a breakthrough in targeted kinase therapeutics as a potent and selective pan-inhibitor of the Protein Kinase D (PKD) family. This small-molecule compound exhibits nanomolar inhibitory activity against all three PKD isoforms (PKD1, PKD2, and PKD3), positioning it as a critical pharmacological tool and developmental candidate for oncology and inflammation research [1] [5]. Its discovery addressed a significant gap in signal transduction therapeutics, as PKD isoforms regulate fundamental cellular processes including proliferation, migration, vesicular trafficking, and NF-κB activation—pathways frequently dysregulated in cancer and inflammatory diseases [3] [6]. Unlike earlier kinase inhibitors with promiscuous binding profiles, CRT0066101 demonstrates exceptional selectivity, inhibiting PKD activity at >100-fold lower concentrations than those affecting PKCα, MEK, ERK, c-Raf, or c-Src kinases [1] [9]. This specificity, combined with oral bioavailability and favorable in vivo stability, has established CRT0066101 as a reference compound for investigating PKD biology and a promising scaffold for targeted therapeutic development [3] [6].

Pharmacological Profile of CRT0066101

CRT0066101 exerts potent inhibition of PKD enzymatic activity with isoform-specific IC₅₀ values of 1 nM (PKD1), 2.5 nM (PKD2), and 2 nM (PKD3) in cell-free assays [5] [9]. This high potency translates to functional cellular effects at low micromolar concentrations. In pancreatic cancer cells (Panc-1, MiaPaCa-2), CRT0066101 reduces proliferation with IC₅₀ values of approximately 1 μM, achieving 6-10-fold induction of apoptosis through suppression of NF-κB-dependent survival proteins (survivin, cIAP-1, cyclin D1) [3] [9]. The compound penetrates tumor tissue efficiently, reaching peak concentrations of 12 μM within 2 hours post-oral administration in xenograft models [3].

Table 1: Isoform-Specific Inhibition Profile of CRT0066101

PKD IsoformIC₅₀ (nM)Selectivity vs. Other Kinases
PKD11.0>100-fold vs. PKCα, MEK, ERK
PKD22.5>100-fold vs. c-Raf, c-Src
PKD32.0>100-fold vs. PIM2 (IC₅₀=135.7 nM)

Mechanistically, CRT0066101 blocks kinase activation and downstream signaling cascades:

  • Cancer Proliferation Pathways: Suppresses neurotensin-induced PKD1/2 activation and PKD-mediated phosphorylation events (e.g., Hsp27) in pancreatic adenocarcinoma models, disrupting mitogenic signaling [3].
  • Cell Cycle Arrest: In bladder cancer, induces G2/M arrest by modulating CDK1-cyclin B1 complex regulators: downregulating Cdc25C, cyclin B1, and phospho-CDK1 (Thr161) while upregulating p27Kip1, Wee1, Myt1, and phospho-CDK1 (Thr14/Tyr15) [2] [4].
  • Inflammatory Signaling: Attenuates LPS-induced cytokine storms (IL-6, TNF-α, IL-1β) in macrophages and lung models by inhibiting TLR4/MyD88 signaling and NLRP3 inflammasome assembly [10].

Table 2: Antitumor Mechanisms of CRT0066101 Across Cancer Models

Cancer TypePrimary MechanismKey Molecular Effects
PancreaticApoptosis induction↓ survivin, ↓ cIAP-1, ↓ cyclin D1, ↑ caspase-3
BladderG2/M cell cycle arrest↓ CDK1, ↓ cyclin B1, ↑ p27Kip1, ↑ phospho-CDK1 (T14/Y15)
ColorectalSynergy with regorafenibEnhanced suppression of tumor angiogenesis and invasion
Triple-negative breastPKD3/mTORC1-S6K1 pathway inhibitionDisruption of cancer stem cell maintenance

Beyond oncology, CRT0066101 demonstrates immunomodulatory activity by inhibiting PKD-mediated NLRP3 inflammasome activation and cytokine release in acute lung injury models, highlighting its therapeutic versatility [6] [10].

Structural and Chemical Characteristics

CRT0066101 is chemically defined as (R)-2-(4-((2-aminobutyl)amino)pyrimidin-2-yl)-4-(1-methyl-1H-pyrazol-4-yl)phenol dihydrochloride, with a molecular weight of 411.33 g/mol and molecular formula C₁₈H₂₄Cl₂N₆O [1] [5] [9]. The compound features a chiral (R)-2-aminobutylamino side chain linked to a 2-aminopyrimidine core, which is critical for ATP-competitive binding to the PKD catalytic domain. This core connects to a phenolic ring substituted with a 1-methylpyrazol-4-yl group, enhancing target affinity and cellular permeability [1] [8].

Table 3: Physicochemical Properties of CRT0066101

PropertyValueMethod/Reference
Molecular Weight411.33 g/molCalculated
Purity≥98-99%HPLC [1] [5]
CAS Number1883545-60-5Chemical registry
Chiral Center(R)-configuration at C2'Stereospecific synthesis
Aqueous Solubility41.13 mg/mL (100 mM)In water [1]
DMSO Solubility8.23 mg/mL (20 mM)Experimental [1]
Storage Stability-20°C (desiccated)Long-term stability data

The inhibitor's structural determinants of potency include:

  • Stereospecific Binding: The (R)-enantiomer configuration at the 2-aminobutylamino side chain is essential for optimal fit within the PKD ATP-binding pocket, as enantiomeric counterparts show reduced activity [1] [8].
  • Hydrogen Bond Network: The phenol group and pyrimidine nitrogen atoms form critical hydrogen bonds with kinase hinge residues (Glu655 and Leu659 in PKD1), while the pyrazole moiety engages in hydrophobic interactions [8].
  • Salt Form: The dihydrochloride formulation enhances aqueous solubility (100 mM in water) for in vivo administration without compromising membrane permeability [5] [9].

CRT0066101 is supplied as a crystalline solid with >98-99% HPLC purity and stability maintained for ≥12 months when stored desiccated at -20°C [1] [5].

Historical Development in PKD-Targeted Therapeutics

The development of CRT0066101 emerged from two decades of research into PKD biology and inhibitor design. Initial PKD inhibitors like CID755673 (identified in 2009) demonstrated proof-of-concept for pharmacological PKD inhibition but suffered from limitations including moderate potency (IC₅₀=182 nM for PKD1), off-target effects, and poor metabolic stability [6]. Structural optimization efforts focused on improving isoform selectivity, oral bioavailability, and in vivo half-life:

  • First-Generation Inhibitors (2009-2010):
  • CID755673: Benzofuro[2,3-c]azepinone derivative with cell-active PKD1 inhibition but negligible activity against PKD2/3 and rapid hepatic metabolism [6].
  • kb-NB142-70/kb-NB165-09: CID755673 analogs with 2-6-fold enhanced potency but insufficient in vivo stability due to cytochrome P450-mediated degradation [6] [10].

  • CRT0066101 (2010): Represented a structural leap by incorporating a 2-aminopyrimidine scaffold. Its discovery via medicinal chemistry optimization delivered:

  • Pan-PKD inhibition with low nM IC₅₀ across isoforms [3]

    100-fold selectivity over 90+ kinases [1] Oral bioavailability achieving tumor concentrations >10 μM [3] Demonstrated efficacy in pancreatic, bladder, breast, and colorectal cancer xenografts [2] [3] [4]

  • Subsequent Developments: While CRT0066101 remains the most extensively validated PKD inhibitor, newer compounds like SD-208 (pteridine-based pan-PKD inhibitor) have emerged but show reduced potency (IC₅₀≈100 nM) and dual inhibition of TGF-β signaling, complicating mechanistic interpretation [6].

CRT0066101's impact extends beyond oncology, enabling fundamental discoveries in PKD-dependent processes:

  • Vesicular Trafficking: Blocked Golgi-to-plasma membrane transport of protease-activated receptor-2 (PAR2) at 5-10 μM concentrations [1].
  • Inflammasome Regulation: Inhibited NLRP3 activation and interleukin secretion in macrophages [6] [10].
  • Viral Defense: Modulated evolutionarily conserved PLC-PKD-TFEB pathways in host defense [7].

Table 4: Evolution of Key PKD Inhibitors

CompoundYearPKD1 IC₅₀AdvantagesLimitations
CID7556732009182 nMFirst cell-active inhibitor; non-ATP competitiveModerate potency; poor isoform coverage
kb-NB142-70201252 nMImproved selectivityRapid in vivo metabolism
CRT006610120101 nMPan-PKD inhibition; oral bioavailability; in vivo efficacyLimited clinical development to date
SD-2082015107 nMDual TGF-β/PKD inhibitionReduced PKD specificity

The compound remains a benchmark tool compound in PKD research due to its unmatched combination of potency, selectivity, and in vivo utility, though clinical translation remains an ongoing challenge [6].

Properties

CAS Number

1883545-60-5

Product Name

CRT0066101

IUPAC Name

2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;dihydrochloride

Molecular Formula

C18H24Cl2N6O

Molecular Weight

411.3 g/mol

InChI

InChI=1S/C18H22N6O.2ClH/c1-3-14(19)10-21-17-6-7-20-18(23-17)15-8-12(4-5-16(15)25)13-9-22-24(2)11-13;;/h4-9,11,14,25H,3,10,19H2,1-2H3,(H,20,21,23);2*1H/t14-;;/m1../s1

InChI Key

CXYCRYGNFKDPRH-FMOMHUKBSA-N

SMILES

CCC(CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

CRT 0066101; CRT-0066101; CRT0066101; CRT0066101 HCl; CRT0066101 hydrochloride

Canonical SMILES

CCC(CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl.Cl

Isomeric SMILES

CC[C@H](CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.